molecular formula C13H17NS B102896 1-Benzylazepane-2-thione CAS No. 17642-90-9

1-Benzylazepane-2-thione

Cat. No. B102896
CAS RN: 17642-90-9
M. Wt: 219.35 g/mol
InChI Key: NTVHIBSZRIPLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylazepane-2-thione, also known as BZT, is a chemical compound that belongs to the class of thioamides. It has been studied for its potential use in scientific research due to its unique properties and effects on the body.

Mechanism Of Action

1-Benzylazepane-2-thione acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can result in a variety of effects on the body. 1-Benzylazepane-2-thione has also been shown to have affinity for other neurotransmitter transporters, including the serotonin and norepinephrine transporters.

Biochemical And Physiological Effects

1-Benzylazepane-2-thione has been shown to have a variety of effects on the body, including increased locomotor activity, enhanced cognitive function, and decreased appetite. It has also been shown to have potential as a treatment for depression and anxiety disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Benzylazepane-2-thione in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. However, 1-Benzylazepane-2-thione has also been shown to have potential for abuse, which can be a limitation in certain types of experiments. Additionally, its effects on other neurotransmitter transporters can complicate the interpretation of results.

Future Directions

Future research on 1-Benzylazepane-2-thione could focus on its potential use in the development of drugs for the treatment of Parkinson's disease and addiction. It could also be studied for its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further research could be done to investigate the potential for abuse and addiction associated with 1-Benzylazepane-2-thione.

Synthesis Methods

The synthesis of 1-Benzylazepane-2-thione involves the reaction of benzylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 1-benzylazepane-2-thione. This method has been shown to be effective in producing high yields of 1-Benzylazepane-2-thione with good purity.

Scientific Research Applications

1-Benzylazepane-2-thione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a potential candidate for the development of drugs that can treat disorders such as Parkinson's disease and addiction.

properties

CAS RN

17642-90-9

Product Name

1-Benzylazepane-2-thione

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

1-benzylazepane-2-thione

InChI

InChI=1S/C13H17NS/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

NTVHIBSZRIPLLA-UHFFFAOYSA-N

SMILES

C1CCC(=S)N(CC1)CC2=CC=CC=C2

Canonical SMILES

C1CCC(=S)N(CC1)CC2=CC=CC=C2

synonyms

2H-Azepine-2-thione, hexahydro-1-(phenylmethyl)-

Origin of Product

United States

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